5-Fold Gain in pcDHFR Potency Over the Pyrido[2,3-d]pyrimidine Regioisomer
In a direct head-to-head comparison of the two regioisomeric scaffolds bearing identical 6-substituents, pyrido[3,2-d]pyrimidine 7 exhibited an IC50 of 1400 nM against pcDHFR, while the corresponding pyrido[2,3-d]pyrimidine 8 showed an IC50 of 6100 nM, representing a 4.4-fold improvement in potency [1]. Against the rat liver DHFR control, compound 7 showed an IC50 of 430 nM compared to 500 nM for compound 8, indicating that the potency gain is target-specific rather than a general solubility or permeability artifact.
| Evidence Dimension | Inhibitory potency against pcDHFR (IC50, nM) |
|---|---|
| Target Compound Data | 1400 nM (pyrido[3,2-d]pyrimidine 7) |
| Comparator Or Baseline | 6100 nM (pyrido[2,3-d]pyrimidine 8) |
| Quantified Difference | 4.4-fold improvement |
| Conditions | Enzymatic assay using recombinant pcDHFR; compound structures identical except for scaffold regioisomerism as shown in Table 2 of the reference. |
Why This Matters
This demonstrates that the core scaffold itself—not the peripheral substituents—drives a substantial potency difference, making pyrido[3,2-d]pyrimidin-2(1H)-one the superior starting point for synthesizing active DHFR inhibitor libraries.
- [1] Gangjee A, et al. Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection. Bioorg Med Chem Lett. 2019;29(15):1874-1880. doi:10.1016/j.bmcl.2019.06.004. Table 2. View Source
